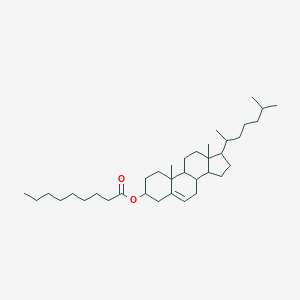

Cholest-5-en-3-ol (3beta)-, nonanoate

Description

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLNGBQPTVENHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862578 | |

| Record name | Cholest-5-en-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-66-7 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-ene-3-beta-yl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advancements for Cholesteryl Nonanoate

Esterification Reaction Pathways

The formation of the ester linkage between cholesterol and nonanoic acid is the cornerstone of cholesteryl nonanoate (B1231133) synthesis. Various esterification methodologies have been employed, each with distinct advantages and challenges.

Acid Chloride-Alcohol Condensation Techniques

The most frequently cited method for synthesizing cholesteryl nonanoate is the condensation reaction between cholesterol and nonanoyl chloride, the acid chloride derivative of nonanoic acid. lums.edu.pkchegg.com This pathway is a robust and widely adopted technique in laboratory settings.

The general reaction is as follows: Nonanoyl Chloride + Cholesterol → Cholesteryl Nonanoate + Pyridinium Hydrochloride scribd.com

The synthesis is often conducted by dissolving cholesterol in dry pyridine, cooling the solution in an ice bath, and then adding the nonanoyl chloride dropwise over a period of approximately 15 minutes. chegg.com The reaction is then stirred for an additional period at both a reduced temperature and room temperature to ensure completion. chegg.com The total synthesis time is typically around 1.5 hours. lums.edu.pk For this reaction, it is recommended to use fresh reagents, particularly the nonanoyl chloride. lums.edu.pk If not commercially available, the nonanoyl chloride can be prepared from nonanoic acid and a chlorinating agent like thionyl chloride. lums.edu.pk

Table 1: Typical Reaction Parameters for Acid Chloride-Alcohol Condensation

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | Cholesterol, Nonanoyl Chloride | lums.edu.pkscribd.com |

| Solvent/Base | Dry Pyridine | lums.edu.pkchegg.com |

| Temperature | Ice/water bath, then room temperature | chegg.com |

| Reaction Time | ~1.5 hours | lums.edu.pk |

Alternative Synthetic Routes and Their Efficiencies

While the acid chloride method is prevalent, alternative synthetic routes have been explored to circumvent some of its limitations, such as the handling of moisture-sensitive and corrosive nonanoyl chloride.

Steglich Esterification: This method utilizes a coupling agent, such as a carbodiimide, to facilitate the direct condensation of a carboxylic acid (nonanoic acid) and an alcohol (cholesterol). nih.gov Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govub.edurug.nl The mechanism involves the activation of the carboxylic acid by the carbodiimide, forming an O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov While widely used in organic synthesis for its mild conditions, Steglich-type esterifications for certain cholesteryl esters have been reported to result in poor yields, complicated by challenging purifications. acs.org However, a modified Steglich esterification using EDC and DMAP has been successfully employed in the synthesis of similar cholesteryl derivatives. ub.edu

Palladium-Catalyzed Cross-Coupling: A more recent and innovative approach involves the palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides. nih.govnih.gov This method has been successfully applied to synthesize various cholesterol esters in good to high yields. The reaction typically involves a palladium catalyst, such as PdCl₂(dtbpf), a base like sodium tert-butoxide, and a solvent like 1,4-dioxane, with the reaction being carried out under microwave irradiation at elevated temperatures (e.g., 100°C) for a couple of hours. nih.gov This technique represents a significant advancement for creating bulky esters from sterically hindered alcohols like cholesterol. nih.govnih.gov

Enzymatic Synthesis: In biological systems, cholesteryl esters are synthesized by enzymes such as lecithin:cholesterol acyltransferase (LCAT). nih.gov This points toward the potential for biocatalytic or enzymatic synthesis in a laboratory setting as a green and highly specific alternative, although detailed research findings for cholesteryl nonanoate specifically are less common in the reviewed literature.

Purification and Recrystallization Protocols

Achieving high purity is critical, as impurities can significantly affect the unique liquid crystalline properties of cholesteryl nonanoate. dtic.mil Following synthesis, the crude product undergoes one or more purification steps.

Recrystallization is the most widely used technique for purifying the final product. Several solvents have been proven effective.

Acetone: Acetone is a commonly used solvent for the recrystallization of cholesteryl nonanoate. lums.edu.pkchegg.com

n-Pentyl alcohol: In a comparative study of recrystallization solvents for various cholesteryl esters, n-pentyl alcohol was found to be highly effective at removing impurities that could otherwise cause anomalous phase transitions. researchgate.nettandfonline.com

Ethanol (B145695): Washing the precipitated product with ethanol has also been reported as a purification step. dtic.mil

For more challenging separations, or when very high purity is required, column chromatography is employed. A typical method uses a silica (B1680970) gel stationary phase with a solvent system such as a dichloromethane-methanol mixture as the eluent. ub.edu A workup procedure for a related palladium-catalyzed synthesis involved filtration through a celite bed, washing with ethyl ether, solvent removal by rotary evaporation, and final purification by column chromatography. nih.gov

Table 2: Purification and Recrystallization Solvents

| Method | Solvent/System | Purpose | Source(s) |

|---|---|---|---|

| Precipitation | Methanol | Isolate crude product | scribd.comscribd.com |

| Recrystallization | Acetone | Final purification | lums.edu.pkchegg.com |

| Recrystallization | n-Pentyl Alcohol | Effective impurity removal | researchgate.nettandfonline.com |

| Washing | Ethanol | Crude purification | dtic.mil |

| Column Chromatography | Silica gel with Dichloromethane/Methanol | High-purity separation | ub.edu |

Methodologies for Purity Assessment in Research Synthesis

The purity of synthesized cholesteryl nonanoate is paramount and is verified using a combination of analytical techniques that probe its physical and chemical properties.

Melting Point and Phase Transition Analysis: A primary and straightforward method for assessing purity is the determination of melting point and phase transition temperatures. chegg.com Pure cholesteryl nonanoate exhibits sharp, well-defined transitions from the crystalline solid to the smectic phase, then to the cholesteric (chiral nematic) phase, and finally to the isotropic liquid state. sigmaaldrich.com Impurities typically cause a depression and broadening of these transition temperatures. chegg.com

Crystal to Smectic: ~77-80 °C lums.edu.pksigmaaldrich.comnih.gov

Smectic to Cholesteric: ~79 °C sigmaaldrich.com

Cholesteric to Isotropic Liquid: ~90-93 °C lums.edu.pksigmaaldrich.comnih.gov

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to precisely measure the temperatures and enthalpies of these phase transitions. researchgate.netresearchgate.net It is highly sensitive to impurities, and a detailed analysis of the DSC thermogram can be used as a quantitative method for purity determination. researchgate.nettandfonline.com

Microscopy and Spectroscopy:

Polarized Optical Microscopy (POM): POM is used to visually identify the characteristic textures of the different liquid crystal phases (e.g., focal conic textures for the cholesteric phase), confirming the successful synthesis and phase behavior of the material. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and can be employed to assess the purity of the synthesized compound. ub.edu

Small-Angle X-ray Scattering (SAXS): SAXS is a structural analysis technique used to investigate the ordered liquid crystalline phases. The smectic phase of cholesteryl nonanoate, for instance, produces a distinct and sharp SAXS reflection, which serves as a structural fingerprint for characterization. nih.gov

The combination of these methodologies provides a comprehensive evaluation of the purity of synthesized cholesteryl nonanoate, ensuring the material is suitable for research and application where its unique liquid crystalline properties are essential.

Molecular and Supramolecular Architecture of Cholesteryl Nonanoate

Crystalline Structure Elucidation

The determination of the crystal structure of cholesteryl nonanoate (B1231133) provides foundational knowledge of its molecular arrangement. This has been primarily achieved through single-crystal X-ray diffraction, a powerful technique for mapping the three-dimensional positions of atoms within a crystal lattice.

X-ray Diffraction Analysis of Cholesteryl Nonanoate Crystal Forms

X-ray diffraction studies have been instrumental in revealing the solid-state conformation of cholesteryl nonanoate. psu.edu The crystal structure was determined using Patterson rotation and translation methods based on the intensities of 2,496 reflections measured by a diffractometer. psu.edu This analysis allows for a detailed reconstruction of the electron density within the crystal, from which the positions of individual atoms can be inferred. The refinement of this structure through block-diagonal least-squares methods resulted in a final R-factor of 0.10, indicating a high degree of accuracy in the determined structure. psu.edursc.org X-ray scattering intensities have also been reported for various temperatures in the smectic A, cholesteric, and isotropic liquid phases, providing insights into the structural transitions of this compound. aps.org

Determination of Monoclinic Space Groups and Lattice Parameters

Crystallographic analysis has established that cholesteryl nonanoate crystallizes in the monoclinic system. psu.edursc.org The specific space group identified is P2₁, a common space group for chiral molecules. psu.edursc.orgmriquestions.com The monoclinic crystal system is characterized by three unequal axes, with one angle between them not being 90 degrees. wikipedia.org The lattice parameters for cholesteryl nonanoate have been precisely determined and are presented in the table below. psu.edursc.orgrsc.org

| Parameter | Value |

| a | 27.24(1) Å |

| b | 9.183(3) Å |

| c | 13.96(2) Å |

| β | 91.52(2)° |

| Volume (U) | 3490(5) ų |

| Data sourced from Guerina & Craven (1979). psu.edu |

Analysis of Independent Molecular Conformations within Unit Cells

A notable feature of the cholesteryl nonanoate crystal structure is the presence of two independent molecules, labeled A and B, within the asymmetric unit of the unit cell. psu.edursc.orgmriquestions.com This means that the two molecules are not related by any symmetry operation of the space group. While both molecules (A) and (B) adopt an almost fully extended conformation, they exhibit distinct differences. psu.edursc.org These variations are observed at the ends of the C(17) side chains, in the rotational angles at the ester bonds, and within the conformation of the nonanoate chains themselves. psu.edursc.org This conformational dissimilarity between the two molecules within the same crystal lattice highlights the molecule's flexibility and the subtle energetic factors that govern its packing.

Examination of Molecular Packing Geometries and Intermolecular Interactions

The arrangement of cholesteryl nonanoate molecules in the crystal is highly organized. The molecules are packed in an antiparallel array, forming monolayers with a thickness of approximately 27.2 Å. psu.edursc.org The long axes of the molecules are tilted at an angle of about 61° with respect to the layer interface. psu.edursc.org This tilted arrangement is a key feature of its packing geometry.

A particularly unusual aspect of the crystal structure is that the nonanoate chains of one molecule primarily pack with the tetracyclic steroid ring system of neighboring molecules, rather than with other nonanoate chains. psu.edursc.org This type of ring-chain interaction is a predominant feature. mriquestions.com Specifically, there are close C---C intermolecular contacts (less than 4.5 Å) between the chains of molecule A and the rings of both A and B molecules, as well as between the chains of molecule B and the rings of B molecules. mriquestions.com There is, however, minimal interaction between the acyl chains of different molecules. mriquestions.com This packing arrangement is thought to be relevant to how cholesterol is incorporated into biological membranes. psu.edursc.org

Theoretical Models of Molecular Packing

To better understand and predict the packing arrangements of cholesteryl esters, theoretical models have been developed. One of the most significant is Craven's model, which provides a framework for classifying the different packing motifs observed in this class of compounds.

Application and Validation of Craven's Model for Cholesteryl Esters

Craven's model categorizes the packing of cholesteryl esters based on the length of the n-alkanoate chain. mriquestions.com Cholesteryl nonanoate, along with other esters like the decanoate (B1226879) and laurate, is classified as having a monolayer type I crystal structure. mriquestions.com This model accurately predicts the monoclinic P2₁ space group and the presence of two independent molecules in the unit cell for these esters. mriquestions.com

Studies on the behavior of cholesteryl nonanoate at interfaces, such as the air-water interface, have further validated the principles of Craven's model. alfa-chemistry.com These studies show that the molecular packing at these interfaces can be related to the packing in the bulk crystal. alfa-chemistry.com For instance, cholesteryl nonanoate is observed to form a fluidic bilayer at the air-water interface, which is consistent with the "m-ii packing" or cholesteryl-chain interaction described in Craven's model. nih.govaip.orgaip.org This indicates that the fundamental packing tendencies observed in the solid state are retained in more fluid, self-assembled systems.

Insights into Acyl Chain and Steroid Ring Packing Arrangements

The solid-state organization of cholesteryl nonanoate is characterized by a unique packing arrangement where the nonanoate acyl chains interact primarily with the cholesteryl tetracyclic systems rather than with each other. rsc.org X-ray crystallographic studies have determined that cholesteryl nonanoate crystallizes in a monoclinic system with the space group P2₁, containing two independent molecules, (A) and (B), within the asymmetric unit. rsc.org These two molecules, while both adopting nearly fully extended conformations, exhibit differences at the ends of their C(17) chains and in the rotational angles of the ester bonds. rsc.org

This packing is classified as monolayer type I, where the predominant intermolecular forces are ring-chain interactions. mriquestions.com This arrangement is also referred to as m-ii packing, a model proposed by Craven and Guerina, which is characteristic of intermediate-chain cholesteryl esters (from n=9 to 12). aip.orgaip.org In this configuration, the molecules form antiparallel arrays, creating monolayers with a thickness of 27.2 Å. rsc.org The long molecular axes are tilted at approximately 61° with respect to the layer interface. rsc.org A notable feature of this crystal structure is the significant disorder within the interface region, where the atoms are in an almost liquid-like state. rsc.org This type of arrangement, with interdigitation of steroid rings and acyl chains, is considered a model for how cholesterol might be incorporated within biological membranes. rsc.org

Self-Assembly at Defined Interfaces

Cholesteryl nonanoate occupies a unique position in the homologous series of cholesteryl esters, marking a crossover point in self-assembly behavior at interfaces. rri.res.inacs.org Unlike shorter-chain esters that may form stable monolayers or longer-chain esters that readily form crystalline bilayers and 3D structures, cholesteryl nonanoate spontaneously self-assembles into a fluidic bilayer at the air-water interface. rri.res.inacs.orgresearchgate.net This behavior is primarily driven by the dimensional mismatch between the bulky cholesteryl skeleton, which has a cross-sectional area of about 40 Ų, and the more slender alkyl chain, with a cross-sectional area of approximately 20 Ų. aip.org

Formation and Characterization of Monolayers at the Air-Water Interface

When spread at the air-water (A-W) interface, cholesteryl nonanoate does not form a simple, stable monolayer. Instead, it spontaneously organizes into a bilayer structure. rri.res.inacs.org Surface manometry studies, which measure surface pressure (Π) as a function of the area per molecule (A/M), provide insight into this process. The Π-A/M isotherm for cholesteryl nonanoate shows a rise in surface pressure upon compression to an area of about 22.5 Ų. acs.org The film then collapses at a relatively low surface pressure of approximately 2.5 mN/m, with a limiting molecular area (A₀) of 22 Ų. acs.orgrri.res.in

Brewster angle microscopy (BAM) studies visually confirm the phases during compression. At large mean molecular areas, the interface shows a coexistence of the gaseous (dark) phase and a homogeneous, fluid-like bilayer (gray) phase. aip.orgmanipal.edu As the available area is reduced, the gaseous domains shrink until a uniform bilayer phase is formed. aip.orgmanipal.edu

Investigations into Fluidic and Crystalline Bilayer Phases

The bilayer formed by cholesteryl nonanoate at the A-W interface is distinctly fluid-like. rri.res.inacs.orgrri.res.in This characteristic distinguishes it from longer-chain cholesteryl esters, such as cholesteryl myristate, palmitate, and stearate, which form more ordered, crystalline bilayer structures. rri.res.inacs.org The fluidity of the cholesteryl nonanoate bilayer is a direct consequence of the m-ii packing, where the flexible nonanoate chains interact with the rigid steroid cores, preventing the strong chain-chain interactions that lead to crystallization in higher homologues. aip.org While cholesteryl laurate can also form a fluidic bilayer, it is found to be unstable and transitions to a crystalline phase. nih.gov The fluidic nature of the cholesteryl nonanoate bilayer represents a metastable state. aip.org

Examination of Bilayer Stability and Post-Collapse Morphologies

Upon further compression beyond the collapse point, the homogeneous bilayer becomes unstable and transforms. aip.orgmanipal.edu This collapse is not a simple fracture but involves the formation of distinct, brighter circular domains when observed under microscopy. aip.orgmanipal.edu These collapsed circular domains (CCDs) indicate the nucleation of three-dimensional (3D) structures coexisting with the bilayer phase. aip.orgrri.res.in

The morphology of these post-collapse structures is highly dependent on the sub-phase temperature. aip.orgmanipal.edu These CCDs coarsen over time and act as nucleation sites for the growth of complex 3D patterns. aip.orgaip.org Investigations have revealed a clear morphological phase diagram based on temperature:

Between 288 K and 293 K (15°C and 20°C): The collapsed domains evolve into dendritic growth patterns. aip.orgmanipal.eduresearchgate.net The lower thermal mobility of the molecules at these temperatures is thought to favor anisotropic growth in specific directions, leading to dense, branched dendrites. researchgate.net

Between 298 K and 303 K (25°C and 30°C): The growth pattern transitions to fractal domains. aip.orgmanipal.eduresearchgate.net In this temperature range, a fascinating transformation of chirality is observed, with the branches of the fractal structures changing from a left-handed to a right-handed sense through an intermediate state. aip.orgresearchgate.net

Molecular Orientation and Packing at Air-Solid Interfaces

The structure of the cholesteryl nonanoate bilayer can be further investigated by transferring the film from the air-water interface onto a solid substrate, such as a silicon wafer, using the Langmuir-Blodgett technique. nih.gov The topography and thickness of these transferred films provide direct evidence of the molecular packing. aip.orgmanipal.edu

Atomic force microscopy (AFM) and imaging ellipsometry studies on these air-solid (A-S) interface films yield a consistent thickness of about 3.5 nm. aip.orgmanipal.edunih.gov This measured thickness is significantly larger than the calculated molecular length of a single, fully extended cholesteryl nonanoate molecule (~2.7 nm). aip.orgmanipal.edu This discrepancy strongly supports a bilayer structure where the molecules are not simply lying flat or standing perfectly upright. The observed thickness is consistent with the m-ii packing model, which involves a partial vertical segregation and interdigitation of the cholesteryl nonanoate molecules at the interface. aip.orgmanipal.edu Furthermore, texture studies of the transferred films show that cholesteryl nonanoate forms homogeneous films with large domains. nih.gov The thermal stability of this bilayer at the A-S interface has also been studied, with thermal dewetting proceeding via the nucleation and growth of voids at a transition temperature of approximately 396.3 K. aip.orgmanipal.edu

Mentioned Compounds

Phase Behavior and Liquid Crystalline Transition Dynamics

Cholesteric Mesophase Formation and Characteristics

Upon cooling from the isotropic liquid state, cholesteryl nonanoate (B1231133) forms a chiral nematic liquid crystal phase, commonly known as the cholesteric mesophase. lums.edu.pkresearchgate.net This phase is characterized by a unique molecular arrangement that gives rise to its signature optical properties. The transition from the smectic phase to the cholesteric phase occurs at approximately 79°C. polysciences.com

The cholesteric phase is distinguished by a helical superstructure. wikipedia.org While the molecules locally align in a preferred direction (described by a director vector), this director rotates continuously in a helical path throughout the material. lums.edu.pk This macroscopic helical arrangement is a direct consequence of the chirality of the constituent cholesteryl nonanoate molecules. lums.edu.pk The distance required for the director to complete a full 360° rotation is defined as the pitch of the helix. researchgate.net

A critical feature of the cholesteric phase is that its pitch length is highly sensitive to external factors, most notably temperature. lums.edu.pkpolysciences.com As the temperature of cholesteryl nonanoate changes, the pitch of its helical superstructure varies considerably. polysciences.com This temperature dependence is a primary driver of its thermochromic behavior. The pitch is also influenced by the composition when mixed with other liquid crystalline materials. lums.edu.pk

The periodic helical structure of the cholesteric mesophase acts as a one-dimensional photonic crystal, leading to the selective reflection of light. researchgate.net Specifically, it reflects circularly polarized light of a particular handedness when the wavelength of the light is comparable to the pitch length of the helix. researchgate.net This phenomenon is responsible for the iridescent colors observed in this phase. aip.org As the temperature changes, the pitch length is altered, causing a shift in the wavelength of the reflected light. researchgate.netaip.org This results in a continuous evolution of colors, typically from red to violet as the temperature increases. aip.org

Smectic A Phase Identification and Structural Ordering

At temperatures below the cholesteric range, cholesteryl nonanoate exhibits a more ordered smectic mesophase. Through miscibility studies with known smectic liquid crystals, this phase has been definitively classified as a Smectic A (SmA) phase. rsc.org In the SmA phase, the molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. This layered arrangement imparts a higher degree of positional order compared to the cholesteric phase.

Advanced Studies of Phase Transitions

The transitions between the different states of matter for cholesteryl nonanoate have been characterized using techniques such as differential scanning calorimetry and polarizing microscopy. researchgate.nettandfonline.com These studies provide precise temperatures for the transformations between the crystalline, liquid crystalline, and isotropic liquid phases.

Cholesteryl nonanoate melts from a crystalline solid into its first liquid crystal phase, the Smectic A phase. Research on the crystal structure reveals that it typically forms a monolayer type I crystal with a P2~ space group. mriquestions.com The transition from this crystal structure to the Smectic A phase occurs at approximately 77.5°C. polysciences.com Upon further heating, the Smectic A phase transforms into the cholesteric phase at 79°C. polysciences.com Finally, the cholesteric phase transitions to the clear isotropic liquid at 93°C. lums.edu.pk

Table 1: Phase Transition Temperatures of Cholesteryl Nonanoate

| Transition | Temperature (°C) |

| Crystal to Smectic A | 77.5 |

| Smectic A to Cholesteric | 79 |

| Cholesteric to Isotropic Liquid | 93 |

Note: The transition temperatures are approximate values as reported in the literature and can be influenced by purity and experimental conditions. lums.edu.pkpolysciences.com

Liquid Crystal-Isotropic Liquid Transitions

The transition from the ordered liquid crystalline state to the disordered isotropic liquid state is a key characteristic of any liquid crystal. For cholesteryl nonanoate, this transition, often referred to as the clearing point, marks the temperature at which the material loses its long-range orientational order and becomes a transparent, conventional liquid.

Research has identified the final liquid crystal phase for cholesteryl nonanoate before it becomes isotropic is the cholesteric phase (also known as the chiral nematic phase). lums.edu.pk Upon heating, the compound transitions from its crystalline or other mesomorphic states into the cholesteric phase, which then melts into the isotropic liquid. lums.edu.pk The temperature of this transition has been reported with slight variations in the scientific literature, which can be attributed to differences in sample purity and experimental conditions. For instance, some studies report the cholesteric-isotropic transition occurring at 93 °C, while others place it closer to 90 °C. lums.edu.pk DSC thermograms clearly show this endothermic transition, confirming the energy required to disrupt the helical structure of the cholesteric phase. researchgate.netresearchgate.net

| Transition | Reported Temperature (°C) | Source |

|---|---|---|

| Cholesteric to Isotropic Liquid | 93 | lums.edu.pk |

| Cholesteric to Isotropic Liquid | 90 |

Smectic A - Cholesteric Phase Transition Kinetics

Upon cooling from the cholesteric phase, cholesteryl nonanoate exhibits a transition to a more ordered smectic phase. Miscibility studies have formally classified this phase as smectic A. rsc.org The smectic A phase is characterized by molecules organized in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes.

The transition between the smectic A (SmA) and cholesteric (Ch) phases is a subject of significant interest in liquid crystal physics. usp.br The nature of this transition, whether it is a first-order or second-order phase transition, has been investigated through density and calorimetric measurements. usp.br For pure cholesteryl nonanoate, the transition from the smectic A phase to the cholesteric phase occurs at approximately 79 °C. Studies on binary mixtures containing cholesteryl nonanoate have shown that the order of the SmA-Ch transition can be influenced by molecular parameters and the reduced temperature (the ratio of the SmA-Ch transition temperature to the Ch-Isotropic transition temperature). usp.br These findings are in qualitative agreement with McMillan's molecular theory, which predicts that the transition order depends on the chain length of the molecules and the reduced temperature. usp.br

| Transition | Reported Temperature (°C) | Source |

|---|---|---|

| Crystalline to Smectic A | 77.5 | |

| Smectic A to Cholesteric | 79 |

Polymorphism and Mesomorphic Transformations

The existence of more than one crystalline form for a substance is known as polymorphism. mriquestions.com Cholesteryl nonanoate exhibits this phenomenon, and its crystal polymorphism is closely linked to its mesomorphic behavior. mriquestions.com The specific crystalline structure that forms can be influenced by the preceding liquid crystal phase from which it crystallizes. mriquestions.com

Research has identified that cholesteryl nonanoate can form monolayer type I crystals, which are monoclinic with a P2₁ space group. mriquestions.com This crystal structure involves a specific packing arrangement of the cholesterol and nonanoate moieties. mriquestions.com Furthermore, upon cooling from the cholesteric mesophase, the crystallization process can result in the growth of beautiful spherulite crystals. wikipedia.orgscientific.net These spherulitic structures are observable under a polarized optical microscope and grow directly out of the focal conic textures of the cholesteric phase. scientific.netresearchgate.net The interplay between the liquid crystalline ordering and the subsequent crystallization highlights the complex structural landscape of cholesteryl nonanoate. The different solid-state forms may exhibit distinct melting points and enthalpies of transition, which can contribute to the variations observed in phase transition temperatures reported across different studies. mriquestions.com

Advanced Analytical and Biophysical Methodologies for Cholesteryl Nonanoate Systems

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level characterization of cholesteryl nonanoate (B1231133), offering detailed information on its functional groups, electronic properties, vibrational modes, and precise atomic arrangement.

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in cholesteryl nonanoate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of cholesteryl nonanoate is characterized by several key absorption bands that confirm its identity as a cholesterol ester.

The most prominent peak arises from the ester carbonyl group (C=O) stretching vibration, which is typically observed in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage produce strong bands in the 1150-1250 cm⁻¹ range. The spectrum is also rich with C-H stretching vibrations from the steroidal backbone and the aliphatic nonanoate chain, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Additionally, C-H bending vibrations for CH₂ and CH₃ groups are visible in the 1375-1470 cm⁻¹ region. The presence of the C=C double bond in the cholesterol ring structure can be identified by a characteristic stretching vibration band around 1670 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Frequencies for Cholesteryl Nonanoate

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1730 - 1750 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375 - 1470 |

| C-O Stretch | Ester | 1150 - 1250 |

| C=C Stretch | Alkene | ~1670 |

UV-Vis-NIR spectroscopy is primarily employed to study the unique optical properties of cholesteryl nonanoate, particularly in its cholesteric liquid crystal phase. This technique measures the reflection, transmission, and absorption of light in the ultraviolet, visible, and near-infrared regions. For cholesteric liquid crystals, the most important feature is selective reflection. researchgate.net The helical superstructure of the cholesteric phase selectively reflects light of a specific wavelength (and circular polarization) when the pitch of the helix is comparable to the wavelength of the light. researchgate.net

This property is highly dependent on temperature, as temperature changes can alter the helical pitch length. Consequently, the color of the reflected light changes with temperature. UV-Vis-NIR spectroscopy is the definitive method for quantifying this thermochromic behavior. For instance, mixtures containing cholesteryl nonanoate have been specifically engineered to selectively reflect in the UV-A range (350-380 nm), demonstrating its application as a UV-screening material. nih.gov By recording the reflection spectra at different temperatures, a precise correlation between temperature, helical pitch, and the wavelength of maximum reflection can be established. nih.gov

Raman spectroscopy provides complementary information to FTIR, offering detailed analysis of the vibrational modes of the molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the steroidal backbone of cholesteryl nonanoate. The Raman spectrum of the cholesterol moiety features distinct and well-characterized peaks that serve as structural markers. nih.govresearchgate.net

Key Raman bands for the cholesterol portion include strong signals from the C-C skeletal vibrations of the steroid rings and the C=C stretching of the double bond. nih.gov A distinct and often-utilized Raman band for cholesterol appears around 695-700 cm⁻¹. nih.govlibretexts.org Other significant peaks are found in the 1440-1460 cm⁻¹ region, corresponding to CH₂ and CH₃ bending vibrations, and in the high-frequency C-H stretching region around 2930-2960 cm⁻¹. researchgate.netuci.edu Raman spectroscopy can be used to distinguish between different crystalline forms and to study conformational changes in the molecule. uci.edu

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application that dramatically increases the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto or very close to a nanostructured metal surface, such as gold or silver. While less common for the bulk analysis of pure cholesteryl nonanoate, SERS is invaluable for detecting it at very low concentrations or for studying its behavior at interfaces, such as in biological systems or on functionalized nanoparticles. researchgate.net

Table 2: Key Raman Bands for the Cholesterol Moiety in Cholesteryl Esters

| Vibrational Mode | Molecular Origin | Approximate Raman Shift (cm⁻¹) |

| Sterol Ring Vibration | C-C Backbone | ~700 |

| CH₂/CH₃ Bending (Scissoring) | Steroid Rings & Alkyl Chains | 1440 - 1460 |

| C=C Stretch | Ring Double Bond | ~1670 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2930 - 2960 |

NMR spectroscopy is the most powerful technique for the complete structural elucidation of cholesteryl nonanoate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to unambiguously assign every proton and carbon atom in the molecule. mdpi.com

In the ¹H NMR spectrum, characteristic signals confirm the structure. The single vinyl proton (H6) on the C=C double bond of the cholesterol ring appears as a distinct multiplet downfield, typically around 5.3-5.4 ppm. The proton on the carbon bearing the ester group (H3) is also shifted downfield to approximately 4.5-4.6 ppm due to the electron-withdrawing effect of the oxygen. The numerous overlapping signals from the steroidal ring and the side chain protons appear in the upfield region (0.6-2.5 ppm). The terminal methyl group of the nonanoate chain gives a characteristic triplet signal around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ester group is found far downfield (~173 ppm). The two carbons of the C=C bond are observed in the olefinic region (C5 at ~139 ppm and C6 at ~122 ppm). The carbon attached to the ester oxygen (C3) appears around 74 ppm. The remaining aliphatic carbons of the cholesterol nucleus and the nonanoate chain are found in the upfield region of the spectrum. chemicalbook.com

Table 3: Representative ¹H NMR Chemical Shifts for Cholesteryl Nonanoate

| Proton Assignment | Moiety | Approximate Chemical Shift (δ, ppm) |

| H6 | Cholesterol Ring (Vinyl) | 5.3 - 5.4 |

| H3 | Cholesterol Ring (Ester-linked) | 4.5 - 4.6 |

| -CH₂-COO- | Nonanoate Chain (α to C=O) | 2.2 - 2.3 |

| -CH₃ | Nonanoate Chain (Terminal) | 0.8 - 0.9 |

| C18, C19 | Cholesterol Ring (Angular Methyls) | 0.6 - 1.1 |

Table 4: Representative ¹³C NMR Chemical Shifts for Cholesteryl Nonanoate

| Carbon Assignment | Moiety | Approximate Chemical Shift (δ, ppm) |

| C=O | Ester Carbonyl | ~173 |

| C5 | Cholesterol Ring (Olefinic) | ~139 |

| C6 | Cholesterol Ring (Olefinic) | ~122 |

| C3 | Cholesterol Ring (Ester-linked) | ~74 |

| C10, C13 | Cholesterol Ring (Quaternary) | 36 - 43 |

Advanced Microscopy Techniques

Microscopy techniques are essential for visualizing the supramolecular structures and phase transitions that define the liquid crystalline nature of cholesteryl nonanoate.

Polarizing Optical Microscopy (POM) is the principal technique for identifying liquid crystal phases (mesophases) and observing the characteristic textures that arise during phase transitions. When a thin film of cholesteryl nonanoate is placed between two crossed polarizers, its optically anisotropic nature allows light to pass through, creating birefringent images. Isotropic phases, like the liquid or solid crystal states, appear dark.

As cholesteryl nonanoate is cooled from its isotropic liquid state (the "clearing point"), POM reveals the formation of the cholesteric phase. researchgate.net This is often characterized by the appearance of an oily streak or focal conic texture. researchgate.net These textures are composed of domains where the helical axis of the liquid crystal is oriented differently. The continuous evolution of colors within these textures upon cooling is a direct visualization of the thermochromic effect, as the pitch of the helix changes with temperature. researchgate.net

Upon further cooling, the cholesteric phase crystallizes. POM is used to observe this transition, which for cholesteryl nonanoate is marked by the growth of beautiful spherulite crystals directly from the liquid crystal phase. researchgate.netwikipedia.org These spherulites are radially symmetric crystalline aggregates that grow outwards from a central nucleation point. The ability to directly visualize these distinct and often beautiful textures makes POM an indispensable tool for characterizing the thermotropic behavior of cholesteryl nonanoate. researchgate.net

Epifluorescence Microscopy of Interfacial Films

Epifluorescence microscopy is a powerful technique for visualizing the morphology and phase behavior of monomolecular films at the air-water interface. This method involves doping the film with a small amount of a fluorescent probe that preferentially partitions into specific phases, allowing for the direct observation of domain formation, coexistence of different phases, and changes in film texture upon compression or expansion.

In the study of cholesteryl nonanoate at the air-water interface, epifluorescence microscopy has been employed to characterize the phases indicated by surface pressure-area (π-A) isotherm studies. Research has shown that cholesteryl nonanoate spontaneously forms a fluid-like bilayer at the air-water interface. Epifluorescence imaging can reveal the coexistence of gaseous (dark areas) and condensed (brighter areas) phases within the interfacial film. As the film is compressed, changes in the size, shape, and distribution of these domains can be monitored in real-time, providing a visual representation of the phase transitions occurring within the cholesteryl nonanoate film.

Brewster Angle Microscopy (BAM) for Film Morphology and Phase Coexistence

Brewster Angle Microscopy (BAM) is a non-invasive imaging technique that provides real-time, in-situ visualization of Langmuir monolayers at the air-water interface without the need for fluorescent labels. nih.gov It operates by detecting changes in the reflectivity of p-polarized light at the Brewster angle, which is highly sensitive to the thickness and refractive index of the interfacial film. nih.govmdpi.com

BAM studies on cholesteryl nonanoate have provided detailed insights into its film morphology and phase coexistence. At the air-water interface, cholesteryl nonanoate is observed to form a fluidic bilayer phase. nih.gov BAM images of cholesteryl nonanoate films can distinguish between the gaseous phase (dark) and the brighter bilayer phase. nih.gov The technique allows for the observation of the growth of gas domains, the formation of a homogeneous and uniform bilayer, and the eventual collapse of the film into three-dimensional liquid domains under high compression. nih.gov Furthermore, BAM has been instrumental in studying the miscibility of cholesteryl nonanoate with other cholesteryl esters, revealing phase separation or the formation of homogeneous phases depending on the molecular packing of the constituent molecules. nih.gov

| Observed Feature in BAM | Interpretation for Cholesteryl Nonanoate Film |

| Dark Regions | Gaseous phase at the air-water interface. nih.gov |

| Bright Background | Fluidic bilayer phase. nih.gov |

| Growing Dark Domains | Expansion of the gaseous phase, potentially induced by laser heating during observation. nih.gov |

| Homogeneous Bright Film | Uniform bilayer phase. nih.gov |

| Bright Spots on Bright Background | Collapsed state with 3D liquid domains. nih.gov |

Reflection Microscopy for Domain Evolution Studies

Reflection microscopy is another optical technique utilized to investigate thicker films and the evolution of three-dimensional structures, particularly after the collapse of a monolayer at an interface. This method provides valuable information on the morphology and texture of these collapsed domains.

For cholesteryl nonanoate, reflection microscopy has been employed to probe the textures of the film at various areas per molecule, especially after the initial bilayer structure has collapsed under high surface pressure. nih.gov The resulting images provide insights into the formation and characteristics of the 3D domains that form post-collapse, complementing the information obtained from other surface-sensitive microscopy techniques like BAM and epifluorescence microscopy. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Thickness Measurements

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. wikipedia.org It can be used to characterize the surface morphology, roughness, and thickness of thin films of materials like cholesteryl nonanoate that have been transferred from an interface to a solid substrate.

Studies utilizing AFM on cholesteryl nonanoate films transferred onto silicon substrates via the Langmuir-Blodgett technique have revealed that these films are homogeneous with large domain sizes. nih.gov This homogeneity in the film is indicative of a high degree of molecular order. nih.gov AFM allows for direct thickness measurements of these films, which have been crucial in confirming that cholesteryl nonanoate forms a stable fluidic bilayer phase at the air-water interface, consistent with theoretical models of molecular packing. nih.gov

| Parameter | Observation for Cholesteryl Nonanoate Film | Reference |

| Film Homogeneity | High | nih.gov |

| Domain Size | Large | nih.gov |

| Phase Structure | Stable fluidic bilayer | nih.gov |

Scanning Tunneling Microscopy (STM) for Molecular-Scale Surface Imaging

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can achieve atomic resolution, providing insights into the arrangement of individual molecules on a conductive or semiconductive surface. mdpi.com The technique relies on the quantum tunneling current between a sharp metallic tip and the sample surface.

While STM has been successfully used to image individual organic molecules in liquid crystal arrays on surfaces like graphite, specific studies focusing on the molecular-scale imaging of cholesteryl nonanoate using STM are not extensively reported in the reviewed scientific literature. ibm.com In principle, STM could be employed to visualize the molecular packing of cholesteryl nonanoate on a suitable conductive substrate, offering a direct view of the molecular arrangement within its various phases. However, the insulating nature of cholesteryl nonanoate presents a significant challenge for STM imaging, which typically requires a conductive sample. mdpi.com

X-ray Scattering and Diffraction Methodologies

X-ray scattering and diffraction techniques are indispensable for determining the atomic and molecular scale order within materials. These methods provide detailed information about crystal structures, intermolecular spacing, and the arrangement of molecules in different phases.

Wide-Angle X-ray Scattering (WAXS) for Atomic Scale Order

Wide-Angle X-ray Scattering (WAXS) is a technique used to investigate the atomic-scale order in materials, including the arrangement of molecules in crystalline and liquid crystalline phases. rri.res.in The scattering of X-rays at wide angles provides information about the short-range order and intermolecular distances.

X-ray scattering studies of unoriented samples of cholesteryl nonanoate have been conducted at various temperatures, providing data on its smectic A, cholesteric, and isotropic liquid phases. azom.com The Bragg-scattering intensities measured from the smectic planes have been used to validate theoretical models of the smectic A phase. azom.com Furthermore, these studies have observed strong pretransition scattering in the cholesteric phase, which is indicative of short-range order or order-parameter fluctuations. azom.com

Crystallographic data for cholesteryl nonanoate indicates that it forms monolayer type I crystals. nih.gov The crystal structure has been determined to be monoclinic with a P21 space group. nih.gov

| Property | Value/Description | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| Molecular Packing | Monolayer type I | nih.gov |

| Observed Liquid Crystal Phases | Smectic A, Cholesteric | azom.com |

Small-Angle X-ray Scattering (SAXS) for Nanometer Scale Structures

Small-Angle X-ray Scattering (SAXS) is a pivotal non-destructive technique used to probe the nanoscale structure of materials, including the liquid crystalline phases of cholesteryl nonanoate. By analyzing the angular distribution of elastically scattered X-rays, SAXS provides information on the size, shape, and arrangement of molecular assemblies on a length scale typically ranging from 1 to 100 nanometers.

In the context of cholesteryl nonanoate, SAXS is instrumental in characterizing the periodic structures of its mesophases. Research has utilized SAXS to investigate the smectic A, cholesteric, and isotropic liquid phases of cholesteryl nonanoate. aps.org In the smectic A phase, SAXS patterns exhibit sharp Bragg-scattering peaks, which correspond to the layered arrangement of the molecules. The position of these peaks allows for the precise determination of the layer spacing.

Furthermore, strong pretransitional scattering is observed in the cholesteric phase as it approaches the smectic A phase. aps.org This phenomenon, indicative of short-range order or order-parameter fluctuations, can be effectively studied using SAXS. A Landau theory approach has been employed to describe this pretransitional effect, providing a theoretical framework for understanding the energetics of the phase transition. aps.org

The scattering intensities obtained from SAXS experiments on unoriented samples of cholesteryl nonanoate provide a means to test and refine theoretical models of liquid crystal phases. aps.org By comparing experimental scattering curves with theoretical predictions, a more accurate picture of the molecular organization within the different mesophases can be developed.

Neutron Scattering for Molecular Dynamics

Neutron scattering techniques offer a unique and powerful lens through which to examine the molecular dynamics of cholesteryl nonanoate systems. Unlike X-rays, which interact with the electron cloud of an atom, neutrons scatter from the atomic nucleus. This fundamental difference provides several advantages, including a high sensitivity to the location of hydrogen atoms and the ability to distinguish between isotopes, such as hydrogen and deuterium. nih.gov

While specific neutron scattering studies focusing exclusively on cholesteryl nonanoate are not abundant in the literature, the principles of the technique and its application to analogous systems, such as cholesterol in lipid membranes, provide a clear indication of its potential. Techniques like quasi-elastic neutron scattering (QENS) and neutron spin echo (NSE) are particularly well-suited for probing a range of motions, from localized atomic vibrations and molecular rotations to larger-scale collective fluctuations of molecular assemblies. nih.gov

For cholesteryl nonanoate, QENS could be employed to investigate the diffusive motions of the molecule and the dynamics of its flexible nonanoate tail. By employing selective deuteration, where hydrogen atoms on either the cholesterol core or the nonanoate chain are replaced with deuterium, it would be possible to isolate and study the dynamics of specific parts of the molecule.

NSE, with its ability to probe motions on longer timescales, would be invaluable for characterizing the collective dynamics within the various liquid crystal phases of cholesteryl nonanoate. For instance, in the smectic A phase, NSE could be used to measure the undulation and thickness fluctuations of the molecular layers. These measurements would provide insights into the elastic properties of the smectic layers, such as their bending rigidity. In the cholesteric phase, NSE could probe the dynamics of the helical superstructure.

By studying how these dynamics change with temperature and upon transition between different mesophases, neutron scattering can provide a detailed picture of the intermolecular forces and cooperative motions that govern the behavior of cholesteryl nonanoate.

Thermal Analysis Techniques for Transition Characterization

Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Changes

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique for characterizing the phase transitions of cholesteryl nonanoate. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of transition temperatures, enthalpies (ΔH), and entropies (ΔS) associated with phase changes.

DSC thermograms of cholesteryl nonanoate clearly delineate the transitions between its crystalline, smectic, cholesteric, and isotropic liquid phases. researchgate.netresearchgate.net Upon heating, endothermic peaks are observed at the temperatures corresponding to melting (crystal to mesophase) and clearing (mesophase to isotropic liquid). Conversely, upon cooling from the isotropic liquid, exothermic peaks indicate the transitions to the cholesteric and subsequently to the smectic and/or crystalline phases. researchgate.net

The enthalpy of each transition, calculated from the area under the corresponding DSC peak, provides a quantitative measure of the energy change associated with the change in molecular order. For instance, the crystal-to-mesophase transition typically has a larger enthalpy change than the mesophase-to-isotropic liquid transition, reflecting the greater change in structural order.

The following table summarizes typical phase transition temperatures and enthalpy changes for cholesteryl nonanoate upon heating, as determined by DSC.

| Transition | Temperature (°C) | Enthalpy Change (kJ/mol) |

|---|---|---|

| Crystal to Smectic | ~78 | Data Not Available |

| Smectic to Cholesteric | ~80 | Data Not Available |

| Cholesteric to Isotropic | ~91 | Data Not Available |

Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the heating/cooling rate used in the DSC experiment.

Differential Thermal Analysis (DTA) for Thermal Event Mapping

Differential Thermal Analysis (DTA) is a thermoanalytical technique that is closely related to DSC. In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature as they are subjected to a controlled temperature program. cam.ac.uk Thermal events in the sample, such as phase transitions, result in a temperature difference between the sample and the reference, which is detected and plotted.

While specific DTA studies focused solely on cholesteryl nonanoate are less common in recent literature, with DSC being more prevalent due to its direct measurement of heat flow, DTA provides qualitatively similar information. A DTA thermogram for cholesteryl nonanoate would exhibit peaks corresponding to the same phase transitions observed in DSC. Endothermic transitions, such as melting and clearing, would appear as downward peaks, while exothermic transitions, like crystallization, would be represented by upward peaks.

The primary application of DTA in the study of cholesteryl nonanoate would be to map its thermal events and determine the temperatures at which phase transitions occur. abo.fi The shape and number of peaks in the DTA curve serve as a "fingerprint" for the material's thermal behavior. cam.ac.uk Although DTA is generally considered less quantitative than DSC for determining enthalpic changes, the area under a DTA peak is proportional to the enthalpy change of the transition.

Given the well-established phase sequence of cholesteryl nonanoate (crystal → smectic → cholesteric → isotropic), a DTA heating curve would be expected to show three distinct endothermic events corresponding to these transitions. This mapping of thermal events is crucial for constructing phase diagrams of cholesteryl nonanoate in mixtures with other compounds.

Interfacial Characterization Techniques

Surface Manometry (Langmuir Trough) for Pressure-Area Isotherms

Surface manometry, utilizing a Langmuir trough, is a powerful technique for studying the behavior of cholesteryl nonanoate at the air-water interface. This method involves spreading a solution of the compound onto a water subphase and compressing the resulting monolayer with movable barriers while measuring the surface pressure (the reduction in the surface tension of the water) as a function of the area per molecule. The resulting pressure-area isotherm provides valuable information about the packing, orientation, and phase behavior of the molecules in the monolayer.

Systematic investigations of cholesteryl derivatives, including cholesteryl nonanoate, at the air-water interface have been conducted using this technique. rri.res.in The pressure-area isotherm of a cholesteryl nonanoate monolayer reveals different phases as the film is compressed. At large areas per molecule, the molecules are far apart, and the surface pressure is low, corresponding to a gas-like phase. As the area is reduced, the surface pressure begins to rise, indicating a transition to a more ordered liquid-expanded phase. Further compression leads to a steeper increase in pressure, signifying a transition to a liquid-condensed phase, where the molecules are more tightly packed.

The limiting molecular area, obtained by extrapolating the steepest part of the isotherm to zero pressure, provides an estimate of the cross-sectional area of the molecule in its most compact arrangement at the interface. The collapse pressure, the maximum pressure the monolayer can withstand before it collapses into a three-dimensional structure, is also a key parameter determined from the isotherm.

The following table presents hypothetical but representative data that would be obtained from a pressure-area isotherm for a cholesteryl nonanoate monolayer.

| Parameter | Typical Value |

|---|---|

| Limiting Molecular Area (Ų/molecule) | ~40-50 |

| Collapse Pressure (mN/m) | ~25-35 |

By studying how the pressure-area isotherm of cholesteryl nonanoate changes with temperature, subphase composition, and in mixtures with other lipids, detailed insights into its interfacial properties and interactions can be obtained.

Langmuir-Blodgett (LB) Film Transfer for Solid Substrate Deposition

The Langmuir-Blodgett (LB) technique provides a sophisticated method for transferring monomolecular films from a liquid-gas interface onto a solid support, enabling the creation of highly organized, ultrathin films with controlled thickness and molecular orientation. nih.govwikipedia.org In the context of cholesteryl nonanoate, this process begins with the formation of a Langmuir film, or monolayer, at the air-water interface. nih.gov This is achieved by spreading a solution of cholesteryl nonanoate in a volatile solvent onto the water subphase. As the solvent evaporates, the amphiphilic cholesteryl nonanoate molecules orient themselves at the interface.

The film is then compressed by movable barriers, which reduces the area per molecule and induces phase transitions within the monolayer. The resulting organized film can be transferred onto a solid substrate, such as a silicon wafer, by vertically dipping the substrate through the monolayer. nih.govwikipedia.org With each pass into or out of the water, a single monolayer is homogeneously adsorbed onto the substrate. wikipedia.org This precise, layer-by-layer deposition allows for the fabrication of LB films with a well-defined number of layers and, consequently, highly accurate thickness. nih.govwikipedia.org

Studies on cholesteryl esters, including cholesteryl nonanoate, have utilized the LB technique to create films for further analysis. Research has shown that cholesteryl nonanoate can form a stable fluidic bilayer phase at the air-water interface, which can then be successfully transferred to a solid substrate for characterization of properties like film thickness. nih.gov The ability to control parameters such as film thickness, homogeneity, and molecular orientation makes the LB technique invaluable for studying the interfacial behavior and structural organization of cholesteryl nonanoate systems. nih.gov

Imaging Ellipsometry for Film Thickness and Optical Properties

Imaging ellipsometry is a powerful, non-contact optical technique that combines the principles of ellipsometry with microscopy to characterize thin films. parksystems.comnanoscientific.org It measures the change in the polarization state of light upon reflection from a sample surface to determine properties like film thickness and complex refractive indices. parksystems.comntu.edu.sg This method is particularly sensitive for analyzing ultrathin films, making it well-suited for studying cholesteryl nonanoate layers deposited on substrates. nih.govunam.mx

The technique provides spatially resolved information, generating maps of the ellipsometric angles, Psi (Ψ) and Delta (Δ), across the sample surface. parksystems.com These angles are related to the ratio of the amplitude diminution and the phase shift difference between p- and s-polarized light. By applying a computerized optical model, these maps can be converted into thickness and refractive index maps of the film. parksystems.comntu.edu.sg

In studies of cholesteryl nonanoate, imaging ellipsometry has been employed to investigate the thickness of films transferred onto silicon substrates via the Langmuir-Blodgett technique. nih.gov For instance, it was used to confirm that cholesteryl nonanoate forms a fluidic bilayer phase. nih.gov The enhanced spatial resolution of imaging ellipsometry (down to 1 µm) allows for the analysis of microscopic structures and the identification of variations in film thickness or homogeneity across the sample. nanoscientific.org This capability is crucial for understanding the self-assembly and molecular packing of cholesteryl nonanoate in thin films. nih.gov

| Parameter | Description | Application to Cholesteryl Nonanoate Systems |

| Ψ (Psi) | The angle whose tangent is the ratio of the amplitude attenuation of p- and s-polarized light upon reflection. | Used in conjunction with Δ to model the optical properties of the film. |

| Δ (Delta) | The phase difference between p- and s-polarized light upon reflection. | Highly sensitive to the presence of thin films, enabling precise thickness determination of cholesteryl nonanoate layers. unam.mx |

| Film Thickness | The vertical dimension of the deposited cholesteryl nonanoate layer. | Directly calculated from Ψ and Δ data using an appropriate optical model for the substrate-film system. nih.govparksystems.com |

| Refractive Index (n) | A measure of how light propagates through the material. | Determined from the analysis, providing insight into the optical density and composition of the film. |

| Extinction Coefficient (k) | The imaginary part of the complex refractive index, related to light absorption. | Quantifies the amount of light absorbed by the cholesteryl nonanoate film at a specific wavelength. |

Chromatographic and Mass Spectrometric Approaches in Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the comprehensive analysis of lipids, including cholesteryl esters like cholesteryl nonanoate. nih.govacs.org The analysis of these neutral lipids presents challenges due to their hydrophobicity and poor ionization efficiency. nih.govacs.org However, robust reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics strategies for the identification and quantification of cholesteryl esters in various samples. biorxiv.orgdntb.gov.ua

In a typical LC-MS workflow, a lipid extract is first separated using a reverse-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. biorxiv.org This separates different lipid classes and individual molecular species based on their hydrophobicity. Cholesteryl esters are highly nonpolar and thus are strongly retained on the column.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Due to the chemically inert nature of cholesteryl esters, electrospray ionization (ESI) often results in the formation of adducts, such as ammonium (B1175870) adducts ([M+NH₄]⁺), to enhance ionization and detection sensitivity. biorxiv.orgacs.org Quantification is typically achieved using a Quadrupole Time-of-Flight (QTOF) mass spectrometer or similar high-resolution instrument. biorxiv.org This approach allows for the creation of a comprehensive profile of cholesteryl esters within a sample, enabling the quantification of cholesteryl nonanoate alongside other esterified cholesterol species. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds, including sterols. springernature.compherobase.com However, cholesterol and its esters, such as cholesteryl nonanoate, have low volatility and contain polar functional groups, making them unsuitable for direct GC-MS analysis. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is required to increase their volatility and thermal stability. sigmaaldrich.comsemanticscholar.org

The most common derivatization technique for sterols is silylation. gcms.cz This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group on the cholesterol backbone with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comidc-online.com This transformation reduces the polarity of the molecule and increases its volatility, making it amenable to separation by gas chromatography. youtube.com

Once derivatized, the sample is injected into the GC, where the TMS-derivatized cholesteryl nonanoate is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak and a characteristic fragmentation pattern that allows for definitive identification and quantification of the original cholesteryl nonanoate. springernature.comresearchgate.net

Multi-Stage Mass Spectrometry for Detailed Structural Elucidation

Multi-stage mass spectrometry (MSⁿ), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the detailed structural elucidation of complex lipids like cholesteryl nonanoate. nih.govnih.gov This technique provides a higher degree of specificity and structural information compared to single-stage MS by isolating a specific ion and then fragmenting it to observe its constituent parts. nih.gov

In the analysis of cholesteryl esters, MS/MS is often performed on the [M+NH₄]⁺ adducts formed during electrospray ionization. nih.gov Collision-induced dissociation (CID) of these precursor ions consistently yields a highly abundant and diagnostic product ion at m/z 369.35. biorxiv.orgacs.orgnih.gov This fragment corresponds to the cholesteryl cation formed after the neutral loss of the fatty acid chain (nonanoic acid in this case) and ammonia. acs.org This characteristic fragmentation is so reliable that a "precursor ion scan" for m/z 369 is frequently used as a quasi-selective method to detect all cholesteryl ester species within a complex mixture. nih.gov

Furthermore, MS/MS can differentiate between structural isomers. For example, in the case of oxidized cholesteryl esters, the fragmentation pattern can reveal the location of the modification. acs.org If oxidation occurs on the fatty acyl chain, the characteristic m/z 369 ion is still observed. However, if the cholesterol core is modified, a different fragment ion corresponding to the modified sterol core will be produced, allowing for precise structural assignment. acs.org This level of detail is critical for unambiguously identifying cholesteryl nonanoate and distinguishing it from other isobaric lipid species. nih.gov

| Ion Type | m/z (mass-to-charge ratio) | Description | Method |

| Ammonium Adduct ([M+NH₄]⁺) | 544.5 (Calculated for C₃₆H₆₂O₂) | The intact cholesteryl nonanoate molecule with an ammonium ion attached. This is often the precursor ion selected for fragmentation. | LC-MS/MS |

| Cholesteryl Cation | 369.35 | A signature fragment ion for all cholesteryl esters, corresponding to the cholesterol backbone after loss of the fatty acid chain and the adduct. biorxiv.orgnih.gov | MS/MS |

| Modified Cholesteryl Cation | Varies (e.g., 385.35 for oxidation on the ring) | A fragment indicating a modification (e.g., oxidation) on the cholesterol ring structure rather than the fatty acid chain. acs.org | MS/MS |

Computational and Theoretical Modeling of Cholesteryl Nonanoate Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For cholesteryl esters like cholesteryl nonanoate (B1231133), MD simulations can reveal detailed information about their conformation, orientation, and interactions within different environments, such as in bulk liquid crystal phases or as part of lipid assemblies.

While specific, large-scale MD simulation studies focusing exclusively on cholesteryl nonanoate are not abundant in publicly accessible literature, the behavior of similar cholesteryl esters, such as cholesteryl oleate (B1233923), has been investigated and provides a strong basis for understanding the dynamics of cholesteryl nonanoate. preprints.orgnih.gov These simulations typically model the system at an atomistic level, treating each atom as a particle and solving Newton's equations of motion.

Detailed Research Findings:

Atomistic MD simulations of systems containing cholesteryl esters have shown that these molecules exhibit complex dynamic behaviors. In simulations of lipid droplets or trilayers, cholesteryl esters are predominantly located in the core of these structures. nih.gov The sterol moiety of the cholesteryl ester has a broad orientation distribution, tending to be isotropic deep within the core and adopting a more perpendicular orientation with respect to the normal of the system as it approaches a phospholipid monolayer. nih.gov

The intramolecular dynamics are also of significant interest. The conformation of the ester chain can vary from a folded, horseshoe-like shape to a more extended form, particularly when the molecule is solubilized within a phospholipid monolayer. nih.gov This conformational flexibility is crucial for the transport and hydrolysis of cholesteryl esters in biological contexts. In the bulk fluid phase, simulations indicate an absence of long-range translational order, but significant short-range orientational order that persists over the length of a single molecule. nih.gov

Below is a table summarizing typical parameters that would be used in an atomistic MD simulation of a cholesteryl ester system, based on studies of related molecules.

| Parameter | Typical Value/Description | Relevance |

|---|---|---|

| Force Field | CHARMM36, GROMOS, AMBER | Defines the potential energy function of the system, governing interatomic forces. |

| System Size | ~100-200 molecules | Determines the scale of the simulation; must be large enough to avoid finite size effects. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the surrounding medium; crucial for studying interfacial phenomena. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |

| Temperature | ~310 K (or relevant phase transition temperature) | Set to study the system at a specific physiological or experimental temperature. |

| Pressure | 1 atm | Maintains standard pressure conditions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation; longer times allow for the observation of slower dynamic processes. |

| Time Step | 1-2 femtoseconds (fs) | The interval between successive calculations of forces and positions. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and vibrational properties of molecules like cholesteryl nonanoate. mriquestions.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of the molecule.

Detailed Research Findings:

Recent studies have utilized DFT to simulate the infrared (IR) and Raman spectra of various cholesteryl esters. preprints.orgpreprints.org These simulations allow for the assignment of vibrational modes to specific molecular motions. For instance, the characteristic C=O stretching vibration in cholesteryl esters is consistently found in the range of 1720-1750 cm⁻¹, a finding that is largely independent of the fatty acid chain length. preprints.org

Furthermore, quantum chemical calculations on cholesteryl heptanoate, a close homolog of cholesteryl nonanoate, provide insights into its electronic properties. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the molecule's chemical reactivity and polarizability. The HOMO is typically localized over the cholesteryl ring system, while the LUMO is centered around the ester group's oxygen atoms. nih.gov The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

The table below presents representative data obtained from DFT calculations on cholesteryl esters.

| Calculated Property | Molecule | Finding | Significance |

|---|---|---|---|

| C=O Stretching Frequency | Cholesteryl Esters (General) | ~1720-1750 cm⁻¹ | Identifies a key vibrational mode for spectroscopic characterization. preprints.org |

| HOMO-LUMO Energy Gap | Cholesteryl Heptanoate | A small energy gap indicates high polarizability and chemical reactivity. nih.gov | Relates to the electronic stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Cholesteryl Heptanoate | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov | Predicts sites for electrophilic and nucleophilic attack and governs intermolecular interactions. |

| Vibrational Modes | Cholesteryl Esters (General) | Assigned to skeletal vibrations, C-H bending, C=C stretching, and C-H stretching. preprints.orgpreprints.org | Provides a theoretical basis for interpreting experimental vibrational spectra. |